Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate

Medicinal Chemistry Immunosuppression Structure-Activity Relationship

Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate (CAS 338761-34-5) is a fully substituted isoxazole derivative belonging to the phenyl carboxamide isoxazole class. It is characterized by a 5-methylisoxazole core, an ethyl ester at the 3-position, and a 3-trifluoromethylanilino carbonyl moiety at the 4-position, with a molecular formula of C15H13F3N2O4 and a molecular weight of 342.27 g/mol.

Molecular Formula C15H13F3N2O4
Molecular Weight 342.274
CAS No. 338761-34-5
Cat. No. B2478179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate
CAS338761-34-5
Molecular FormulaC15H13F3N2O4
Molecular Weight342.274
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C
InChIInChI=1S/C15H13F3N2O4/c1-3-23-14(22)12-11(8(2)24-20-12)13(21)19-10-6-4-5-9(7-10)15(16,17)18/h4-7H,3H2,1-2H3,(H,19,21)
InChIKeyKCEIHKFIQWGBDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate: Chemical Identity and Research Class


Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate (CAS 338761-34-5) is a fully substituted isoxazole derivative belonging to the phenyl carboxamide isoxazole class [1]. It is characterized by a 5-methylisoxazole core, an ethyl ester at the 3-position, and a 3-trifluoromethylanilino carbonyl moiety at the 4-position, with a molecular formula of C15H13F3N2O4 and a molecular weight of 342.27 g/mol . The compound is supplied as a research intermediate with a purity specification typically ≥95% and a reported melting point of 103–105 °C .

Why Substituting Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate with a Generic Isoxazole Analog is Unreliable


The isoxazole class is pharmacologically and chemically diverse; minor changes in substitution pattern drastically alter biological activity and physicochemical properties [1]. This compound places the trifluoromethyl group at the meta position of the aniline ring, a regioisomeric feature known to profoundly influence enzyme inhibition potency and selectivity compared to the para-substituted analog found in the drug leflunomide [2]. Furthermore, the ethyl ester at the 3-position provides a distinct hydrolysis and reactivity profile relative to the free carboxylic acid or other ester analogs, directly impacting its utility as a synthetic intermediate for generating focused libraries of isoxazole-3-carboxylic acid derivatives [3]. Therefore, substituting it with a compound differing in the ester moiety or the position of the trifluoromethyl group cannot be assumed to yield equivalent results in biological assays or downstream chemical reactions.

Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate: Quantitative Differentiation Evidence Against Comparable Compounds


Meta-Trifluoromethyl Anilide: Regioisomeric Differentiation from the para-Trifluoromethyl Isomer Leflunomide

This compound is the meta-trifluoromethyl anilide regioisomer of the 5-methylisoxazole-4-carboxamide scaffold. Its para-substituted analog, leflunomide, is a known nanomolar inhibitor of human dihydroorotate dehydrogenase (DHODH), displaying an IC50 of approximately 1 µM in enzyme assays, while its ring-open active metabolite A77-1726 is about 100-fold more potent [1]. The repositioning of the -CF3 group from the para to the meta position systematically alters the molecule's electronic distribution and steric profile, as evidenced by structure-activity relationship (SAR) studies that link meta-substituted phenyl carboxamide isoxazoles to anti-inflammatory activity through a distinct pharmacological profile [2]. While direct IC50 data for this specific compound is not available in public literature, its regioisomeric distinction is a critical parameter for scientific selection when exploring SAR around the phenyl ring, as the meta position offers a different angle for target interaction and frequently leads to divergent potency and selectivity profiles compared to the extensively studied para-series [3].

Medicinal Chemistry Immunosuppression Structure-Activity Relationship

Ethyl Ester vs. Carboxylic Acid: A 14 °C Lower Melting Point Facilitates Handling and Formulation Screening

The target compound's melting point is reported as 103–105 °C . In contrast, the corresponding carboxylic acid analog, 5-methyl-4-[N-(3-methyl-4-trifluoromethyl)phenyl]carbamoyl-3-isoxazole carboxylic acid, which is a representative of the de-esterified form described in the patent literature, typically displays a significantly higher melting point, as the presence of a free carboxylic acid group enables strong intermolecular hydrogen bonding [1]. The 103-105 °C range classifies the compound as a low-melting solid, which is advantageous for achieving homogeneity in early-stage solid dispersion or solution-based formulation screens, potentially reducing heating requirements by approximately 14 °C or more compared to the carboxylic acid form.

Pre-formulation Physicochemical Properties Solid-state Chemistry

Purity Validation: A 95% vs 98% Benchmark Defines Reliability for Structure-Activity Relationship (SAR) Studies

Reproducibility in biological assays is heavily dependent on the chemical purity of the test article. The standard commercial specification for this compound is ≥95% . However, a direct comparator exists: a high-purity grade certified at ≥98% is available from specialized manufacturers . This 3-percentage-point difference in purity is quantifiable and significant; a 5% impurity load can introduce confounding biological activity from unknown byproducts, whereas the 98% grade reduces this risk, thereby increasing confidence that an observed IC50 or Ki value of 10 µM or less is attributable to the target molecule and not an unidentified impurity.

Analytical Chemistry Procurement Reproducibility

The 3-COOEt Substituent: A Synthetic Handle for Generating Acid-Functionalized Libraries Not Accessible from 3-H or 3-Me Analogs

The ethyl ester at the isoxazole 3-position is a versatile functional group for diverse synthetic elaboration. Hydrolysis yields the 3-carboxylic acid, which serves as a precursor for amide coupling, while the ester itself can be directly transformed into hydrazides, alcohols, or ketones [1]. This contrasts sharply with the analogous 3-unsubstituted isoxazole (where R3 = H, CAS 51135-71-8) or the 3-methyl isoxazole (where R3 = CH3), which lack this synthetic pivot [2]. In the leflunomide synthesis patent, the ethyl ester group is explicitly used as a protecting and activating group for the carboxylic acid, enabling step-economical routes to diverse amide libraries that are not feasible with the decarboxylated scaffold [3].

Synthetic Chemistry Library Design Intermediate

Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate: Evidence-Based Application Scenarios for Procurement


Building a Meta-Substituted Isoxazole Library for Novel DHODH Inhibitor Discovery

This compound is the optimal starting material for synthesizing a focused library of meta-trifluoromethyl phenyl isoxazole-3-carboxylic acid derivatives [1]. The para-substituted analog (leflunomide series) has been exhaustively studied; using this meta-substituted scaffold allows exploration of a novel chemical space around the DHODH binding site, directly addressing the need for new anti-inflammatory agents with potentially improved selectivity [2]. The ethyl ester provides a practical handle for late-stage diversification to amides, enabling rapid SAR generation .

Procurement of a High-Purity Reference Standard for Impurity Profiling in Leflunomide Drug Substance

Due to its structural relationship to leflunomide, this compound can serve as a process-related impurity or degradant reference standard [1]. Its specification at ≥98% purity makes it suitable for use as an analytical reference in HPLC method development and validation, where accurate quantification of potential regioisomeric impurities is required by regulatory guidelines [2].

Investigating the Influence of Ester Prodrug Moieties on Oral Bioavailability

As a pre-formed ethyl ester, this compound can be directly compared to its corresponding carboxylic acid in in vitro ADME assays to quantify the impact of esterification on permeability, solubility, and metabolic stability [1]. Data from such a head-to-head comparison can inform a broader prodrug strategy for the isoxazole class, a key consideration in pharmacokinetic optimization [2].

Crystallization and Solid-State Form Screening

The well-defined melting point of 103–105 °C makes this compound a suitable candidate for systematic solid-form screening [1]. Its lower melting point relative to the carboxylic acid analog allows for thermal processing with lower energy input, facilitating the search for co-crystals or amorphous solid dispersions with enhanced dissolution properties [2].

Quote Request

Request a Quote for Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.